DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

HIV protease assay FRET fluorescence quantum yield

Validated FRET substrate for continuous HIV-1 protease activity monitoring. Derived from the p17/p24 MA/CA processing site (Tyr-Pro scissile bond), it delivers 40.0-fold fluorescence increase (Ex/Em 340/490 nm) with benchmarked kinetics (kcat 4.9 s⁻¹, KM 103 μM). Avoid generic substitutes—cleavage kinetics and inhibitor IC₅₀ values are sequence- and fluorophore-dependent. Essential for antiretroviral drug discovery, resistance surveillance, and HTS assay development. Procure this specific sequence for inter-laboratory reproducibility and direct comparison with published resistance mutation datasets.

Molecular Formula C73H97N17O18S
Molecular Weight 1532.7 g/mol
CAS No. 127134-13-8
Cat. No. B3027299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
CAS127134-13-8
Molecular FormulaC73H97N17O18S
Molecular Weight1532.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyQWNZDVLUBHVXEG-OYZHKFNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (CAS 127134-13-8): Procurement-Grade HIV-1 Protease FRET Substrate with Validated Kinetics


DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (CAS 127134-13-8), also designated HIV Protease Substrate I, is a fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate specifically engineered for continuous, real-time quantification of HIV-1 protease activity . The molecule comprises an octapeptide sequence (Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln) derived from a natural HIV-1 polyprotein processing site, flanked by a fluorescent EDANS donor (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) at the C-terminus and a non-fluorescent DABCYL quencher (4-(dimethylaminoazo)benzene-4-carboxylic acid) at the N-terminus via a γ-aminobutyric acid (γ-Abu) spacer [1]. Upon HIV-1 protease-mediated cleavage at the Tyr-Pro scissile bond, the EDANS and DABCYL moieties separate, relieving FRET quenching and producing a time-dependent fluorescence increase detectable at excitation 340 nm and emission 490 nm . This substrate is a core analytical reagent for antiretroviral drug discovery, enzyme kinetics determination, and drug resistance surveillance .

Why Generic Substitution of HIV Protease FRET Substrates Fails: Differential Kinetics of DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS


Generic interchange of HIV-1 protease FRET substrates is scientifically inadvisable because cleavage kinetics are exquisitely sensitive to peptide sequence composition, fluorophore-quencher pair selection, and linker architecture [1]. The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS sequence (derived from the p17/p24 MA/CA processing site) differs substantially in both amino acid composition and FRET pair identity from alternative substrates such as Abz-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ (derived from the p24/p15 cleavage site and utilizing an anthranilyl/p-nitro-Phe FRET pair) [2]. These sequence and fluorophore differences translate directly into distinct Michaelis-Menten parameters (Km, kcat) and signal-to-background ratios [1]. Substituting one substrate for another without recalibrating the assay risks misrepresenting inhibitor potency (IC₅₀/Ki values) and compromising inter-laboratory reproducibility [1]. The quantitative evidence below demonstrates why DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS is the comparator-referenced choice for HIV-1 protease assays.

Quantitative Differentiation Evidence for DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS vs. Alternative HIV Protease Substrates


Fluorescence Quantum Yield Enhancement: DABCYL-GABA-SQNYPIVQ-EDANS Exhibits 40.0- and 34.4-Fold Signal Amplification vs. HPLC/Electrophoresis Baselines

The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS substrate demonstrates a 40.0-fold and 34.4-fold increase in fluorescence quantum yield per mole of cleaved substrate in FRET assays, relative to the intact (quenched) baseline state . This signal-to-background ratio constitutes a directly quantified improvement over traditional HPLC-based or electrophoresis-based methods for retroviral protease substrate hydrolysis detection, which lack real-time continuous monitoring capability and require discrete sampling intervals .

HIV protease assay FRET fluorescence quantum yield continuous assay high-throughput screening

Comparative Enzyme Kinetics: DABCYL-GABA-SQNYPIVQ-EDANS Displays Distinct kcat and KM Values vs. Abz-Based Alternative FRET Substrate

In a head-to-head kinetic characterization study, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (designated DABCYL-SQNYPIVQ-EDANS) yielded a kcat of 4.9 ± 0.2 s⁻¹ and KM of 103 ± 8 μM, translating to a catalytic efficiency (kcat/KM) of 0.048 ± 0.004 μM⁻¹s⁻¹ [1]. In contrast, the alternative Abz-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ FRET substrate (Abz-TINleF(p-NO₂)QR) exhibited a substantially higher catalytic efficiency of 0.63 ± 0.06 μM⁻¹s⁻¹ under comparable assay conditions, driven primarily by an ~8-fold lower KM (13 ± 1 μM vs. 103 ± 8 μM) [1].

enzyme kinetics HIV protease kcat KM catalytic efficiency FRET substrate comparison

Structural Design Differentiation: γ-Abu Spacer in DABCYL-GABA-SQNYPIVQ-EDANS Mitigates Steric Hindrance in Substrate Binding

The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS construct incorporates a γ-aminobutyric acid (γ-Abu) spacer between the DABCYL quencher and the N-terminal serine residue of the peptide sequence [1]. This spacer was specifically engineered to mitigate potential steric hindrance that the bulky DABCYL moiety might impose on substrate binding to the HIV-1 protease active site cleft, a design consideration not universally implemented across all HIV protease FRET substrates [2].

FRET substrate design steric hindrance γ-aminobutyric acid spacer DABCYL EDANS HIV protease

Procurement-Validated Application Scenarios for DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS


High-Throughput Screening of HIV-1 Protease Inhibitors in Antiretroviral Drug Discovery

The 40.0-fold and 34.4-fold fluorescence quantum yield increase upon cleavage makes this substrate ideally suited for continuous kinetic monitoring in 96-well and 384-well plate formats for high-throughput screening of HIV-1 protease inhibitor candidates. The robust signal-to-background ratio enables reliable Z′-factor determination for assay quality assessment in large-scale compound library screens.

Enzyme Kinetics Determination for HIV-1 Protease (Wild-Type and Drug-Resistant Mutants)

The validated kinetic parameters (kcat = 4.9 ± 0.2 s⁻¹; KM = 103 ± 8 μM; kcat/KM = 0.048 ± 0.004 μM⁻¹s⁻¹) [1] provide a benchmarked foundation for determining Michaelis-Menten parameters of HIV-1 protease variants, including drug-resistant clinical isolates. Laboratories procuring this substrate can directly apply these reference values for assay validation and cross-study comparability.

Continuous-Flow Assay Systems for Automated Protease Activity Monitoring

This substrate has been validated in continuous-flow FRET assay configurations for measuring HIV Protease Substrate 1 hydrolysis and inhibitor effects, achieving relative standard deviations below 3.7% for AEBSF inhibitor detection and below 9.6% for EDTA [2]. The compatibility with organic modifiers up to 30% (methanol, acetonitrile, DMSO) [2] supports integration into automated liquid handling and microfluidic platforms.

Drug Resistance Surveillance: Comparative Analysis of Wild-Type vs. Mutant HIV-1 Protease

The differential hydrolysis of this substrate by wild-type versus drug-resistant HIV-1 protease mutants has been quantitatively characterized in published virology studies . Procurement of this specific substrate ensures continuity with established resistance mutation phenotype datasets and enables direct comparison with historical literature values for resistance-associated amino acid substitutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.